molecular formula C10H20N2O3 B1397058 tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate CAS No. 859854-68-5

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B1397058
CAS No.: 859854-68-5
M. Wt: 216.28 g/mol
InChI Key: REUNVCLBHFFYFH-YUMQZZPRSA-N
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Description

Molecular Architecture and Stereochemistry

The molecular architecture of this compound is characterized by a six-membered piperidine ring bearing two distinct chiral centers at the 3 and 4 positions, with the absolute configuration defined as (3S,4S). The compound possesses the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 grams per mole. The stereochemical designation indicates a trans-diaxial arrangement of the amino and hydroxyl substituents on the piperidine ring, which significantly influences the compound's conformational behavior and biological properties.

The tert-butyl carbamate protecting group is attached to the nitrogen atom at position 3, while a hydroxyl group occupies position 4 of the piperidine ring. This specific stereochemical arrangement creates a rigid molecular framework that restricts rotational freedom around the carbon-nitrogen bonds. The presence of both electron-donating hydroxyl and electron-withdrawing carbamate functionalities establishes distinct electrostatic regions within the molecule, contributing to its unique physicochemical properties.

Computational analysis reveals that the compound exhibits a topological polar surface area of 70.59 square angstroms and a calculated logarithmic partition coefficient (LogP) of 0.2339, indicating moderate hydrophilicity. The molecular structure contains four hydrogen bond acceptors and three hydrogen bond donors, with only one rotatable bond, reflecting the conformational rigidity imposed by the cyclic framework and bulky protecting group.

The stereochemical configuration at the 3 and 4 positions creates a specific spatial arrangement that differs significantly from other diastereomers. Research on related compounds has demonstrated that the (3S,4S) configuration exhibits distinct biological activities compared to the (3R,4R), (3S,4R), and (3R,4S) diastereomers. This stereochemical specificity is crucial for understanding structure-activity relationships in pharmaceutical applications.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation of this compound. Proton nuclear magnetic resonance analysis typically reveals characteristic chemical shifts for the tert-butyl group appearing as a singlet around 1.4 parts per million, representing the nine equivalent methyl protons. The piperidine ring protons exhibit complex multipicity patterns due to coupling interactions and the conformational constraints imposed by the trans-diaxial substitution pattern.

The carbamate nitrogen-hydrogen proton typically appears in the region between 2.97 and 3.18 parts per million after carbamate formation, as observed in analogous piperidine carbamate derivatives. The hydroxyl proton signal can vary significantly depending on solvent conditions and hydrogen bonding interactions, often appearing as a broad signal that may exchange with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbamate group appearing around 155-157 parts per million. The tert-butyl carbon signals typically appear around 28 parts per million for the methyl carbons and approximately 79-80 parts per million for the quaternary carbon. The piperidine ring carbons exhibit chemical shifts consistent with the electron-withdrawing effects of the carbamate and electron-donating effects of the hydroxyl substituent.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl stretch typically appears around 1655-1728 wavenumbers, while the nitrogen-hydrogen stretch occurs in the region of 3287-3443 wavenumbers. The hydroxyl group contributes a broad absorption band in the 3200-3600 wavenumbers region, often overlapping with the nitrogen-hydrogen stretch.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 216, consistent with the calculated molecular weight. Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ and sodium adduct [M+Na]⁺ peaks, providing definitive molecular weight confirmation and supporting structural assignments made through nuclear magnetic resonance analysis.

Computational Modeling and Conformational Analysis

Density functional theory calculations have provided detailed insights into the conformational preferences and electronic properties of this compound. These computational studies assess bond dissociation energies and electrostatic potential surfaces, revealing how the tert-butyl group's steric bulk stabilizes intermediates during various chemical transformations. The carbamate group's electrophilicity is significantly influenced by the adjacent hydroxyl substituent and the specific stereochemical arrangement at positions 3 and 4.

Conformational analysis reveals that the piperidine ring adopts a chair conformation with the hydroxyl and carbamate substituents occupying trans-diaxial positions. This arrangement minimizes steric interactions while maximizing intramolecular hydrogen bonding opportunities between the hydroxyl group and the carbamate oxygen. The energy difference between various conformational states has been calculated to understand the dynamic behavior of the molecule in solution.

The computational data indicates that the compound exhibits restricted conformational flexibility due to the bulky tert-butyl carbamate group and the hydrogen bonding interactions within the molecular framework. Molecular dynamics simulations have shown that the preferred conformation remains stable over extended time periods, with only minor fluctuations in bond angles and torsional angles.

Electrostatic potential mapping reveals distinct regions of electron density distribution, with the hydroxyl oxygen and carbamate oxygen atoms serving as primary sites for hydrogen bonding interactions. The nitrogen atoms in the molecule exhibit varying degrees of basicity, with the piperidine nitrogen being more basic than the carbamate nitrogen due to electron delocalization effects.

Comparative Analysis with Structural Analogues

The structural landscape of piperidine carbamate derivatives encompasses numerous analogues that share similar core frameworks but differ in stereochemical configuration or substitution patterns. Comparative analysis with the (3S,4R)-3-hydroxypiperidin-4-yl carbamate isomer (Chemical Abstracts Service number 724787-35-3) reveals significant differences in both physical properties and biological activities. The alternative stereochemical arrangement results in a cis-relationship between the hydroxyl and carbamate substituents, leading to distinct conformational preferences and hydrogen bonding patterns.

The fluorinated analogue tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (Chemical Abstracts Service number 1052713-48-0) demonstrates how halogen substitution affects molecular properties. The replacement of the hydroxyl group with fluorine increases lipophilicity while maintaining similar steric demands, resulting in altered membrane permeability and metabolic stability profiles. The fluorine atom's electronegativity creates different electrostatic interactions compared to the hydroxyl group, influencing both intramolecular and intermolecular forces.

Studies comparing various stereoisomers have revealed distinct activity profiles for different configurational arrangements. Research on related benzhydryl-substituted piperidine derivatives has shown that compounds with (3R,4R) absolute stereochemistry exhibit different uptake inhibition activities compared to their (3S,4S) counterparts. The (3R,4R) stereoisomer demonstrated potent inhibition of both dopamine and norepinephrine uptake with nanomolar potency, while the (3S,4S) configuration showed modified selectivity profiles.

Compound Stereochemistry Molecular Weight LogP Key Structural Feature
Target Compound (3S,4S) 216.28 0.2339 Trans-diaxial OH/carbamate
Isomer 1 (3S,4R) 216.28 - Cis-relationship
Fluorinated Analogue (3S,4S) 218.27 Higher Fluorine substitution
Related Biphenyl Derivative (3R,4R) Variable Higher Extended aromatic system

The extensive database of piperidine analogues, containing over 3597 related structures, provides a comprehensive framework for understanding structure-activity relationships within this chemical class. Comparative molecular docking studies have shown how subtle stereochemical differences translate into significant variations in binding affinity and selectivity for various biological targets. These comparative analyses highlight the critical importance of precise stereochemical control in pharmaceutical development and the unique properties conferred by the specific (3S,4S) configuration of the target compound.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729238
Record name tert-Butyl [(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859854-68-5
Record name tert-Butyl [(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and (3S,4S)-4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate has been investigated for its role as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity.

Neuropharmacology

Research indicates that derivatives of hydroxypiperidine compounds exhibit activity on neurotransmitter systems. The specific chirality of this compound may influence its interaction with receptors involved in neurological disorders .

Anticancer Research

Preliminary studies suggest that compounds containing the piperidine moiety can exhibit cytotoxic effects against certain cancer cell lines. The ability to modify the tert-butyl carbamate group may allow for the development of new anticancer agents .

Case Study 1: Synthesis of Piperidine Derivatives

In a study published by researchers focusing on piperidine derivatives, this compound was used as a precursor for synthesizing more complex molecules aimed at treating neurodegenerative diseases. The modifications made to the hydroxypiperidine structure resulted in compounds with enhanced binding affinity to specific receptors .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of various carbamate derivatives highlighted the efficacy of this compound against Gram-positive bacteria. The study concluded that structural modifications could lead to improved antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate (CAS 1787258-87-0)
  • Stereochemistry : (3R,4S) configuration .
  • Applications : Used in asymmetric synthesis but may exhibit divergent binding affinities compared to the (3S,4S) isomer .
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS 1052713-47-9)
  • Stereochemistry : (3R,4R) configuration .
  • Key Differences : Both stereocenters differ, leading to distinct physicochemical properties (e.g., solubility, logP).
  • Synthetic Utility : Often employed in peptidomimetics where trans-configuration is required .

Functional Group Modifications

tert-butyl (1-acetylpiperidin-4-yl)carbamate
  • Structure : Features an acetyl group at the piperidine nitrogen instead of a hydroxyl group .
  • Key Differences :
    • Increased lipophilicity due to the acetyl group.
    • Reduced hydrogen-bonding capacity compared to the hydroxyl analog.
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N .
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate (CAS 2306245-65-6)
  • Structure : Methoxy substituent replaces the hydroxyl group at C4 .
  • Key Differences :
    • Polarity : Methoxy is less polar than hydroxyl, enhancing membrane permeability.
    • Molecular Weight : Higher (320.34 g/mol) due to the oxalate counterion .
  • Applications : Useful in prodrug design where metabolic stability is prioritized .

Substituent Additions

tert-butyl N-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate (CAS 1075260-42-2)
  • Structure : Additional methylene group between the carbamate and piperidine .
  • Key Differences :
    • Steric Effects : The extended chain may hinder interactions in tight binding pockets.
    • Flexibility : Increased conformational freedom could impact target selectivity .
tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate (CAS 1434127-01-1)
  • Structure : Fluorine atom at C3 .
  • Biological Activity: Fluorinated analogs often show improved pharmacokinetics .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Application
tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate 1932536-58-7 C₁₀H₂₀N₂O₃ 216.281 4-OH ≥97% Protein Degrader Building Blocks
tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate 1787258-87-0 C₁₀H₂₀N₂O₃ 216.277 3-OH (R), 4-OH (S) 95% Asymmetric Synthesis
tert-butyl (1-acetylpiperidin-4-yl)carbamate - C₁₂H₂₂N₂O₃ 242.32 N-Acetyl Crude Intermediate in Drug Synthesis
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate 2306245-65-6 C₁₃H₂₄N₂O₇ 320.34 4-OCH₃ N/A Prodrug Development

Biological Activity

Introduction

Tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate is a carbamate derivative with the chemical formula C10_{10}H20_{20}N2_2O3_3 and a molecular weight of 216.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The following sections will explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (3S,4S)-4-hydroxypiperidine in the presence of a base such as triethylamine. This process facilitates the formation of the carbamate bond while neutralizing the hydrochloric acid produced during the reaction. Controlled conditions are essential to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. As a carbamate, it may function as an enzyme inhibitor or modulator affecting biochemical pathways related to neurotransmission and cellular signaling.

Key Biological Activities:

  • Enzyme Inhibition: Carbamates are known to inhibit certain enzymes, which can lead to therapeutic effects in conditions like Alzheimer's disease by preventing acetylcholinesterase activity.
  • Neuroprotective Effects: Research indicates that compounds similar to this carbamate exhibit neuroprotective properties against oxidative stress and amyloid-beta toxicity.

Case Studies

  • Neuroprotection Against Amyloid-beta Toxicity
    • A study investigated the effects of a similar compound on astrocytes exposed to amyloid-beta (Aβ) 1-42. The results demonstrated that treatment with the compound significantly reduced levels of TNF-α and free radicals, suggesting a protective effect against oxidative stress induced by Aβ .
  • Inhibition of Acetylcholinesterase
    • Another study evaluated the potential of related carbamates as acetylcholinesterase inhibitors. The findings indicated that these compounds could effectively inhibit enzyme activity, thereby enhancing cholinergic signaling in models of cognitive decline .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

CompoundBiological ActivityReference
Tert-butyl N-(3R,4R)-3-hydroxy-piperidin-4-yl-carbamateAcetylcholinesterase inhibition
Tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamateNeuroprotective effects
Tert-butyl N-(4-hydroxy-piperidin-3-yl)carbamateModulation of oxidative stress markers

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound remain under investigation. Factors such as solubility, stability in physiological conditions, and ability to cross the blood-brain barrier are crucial for its therapeutic application. Preliminary studies suggest that modifications in structure can enhance its bioavailability and efficacy.

Stability Considerations

The steric hindrance provided by the tert-butyl group enhances stability against hydrolysis compared to other carbamates. This property is advantageous for maintaining therapeutic concentrations over extended periods.

Q & A

Basic: What are the key synthetic routes for tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate, and how does stereochemical control influence yield?

The synthesis typically involves carbamate protection of a piperidine scaffold. A common approach is the reaction of (3S,4S)-4-hydroxypiperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF . Stereochemical control is critical: the (3S,4S) configuration requires chiral starting materials or resolution techniques, such as chiral HPLC or enzymatic resolution, to avoid racemization during Boc protection . Yield optimization (typically 60–80%) depends on reaction temperature (0–25°C) and stoichiometric ratios (1.2–1.5 equivalents of Boc₂O) .

Basic: How is the compound’s structure validated post-synthesis?

X-ray crystallography is the gold standard for absolute configuration confirmation. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to resolve the (3S,4S) stereochemistry . For routine validation, NMR (¹H/¹³C) and HRMS are employed:

  • ¹H NMR : Hydroxyl proton at δ 1.8–2.2 ppm (broad, exchangeable), tert-butyl singlet at δ 1.4–1.5 ppm, and piperidine ring protons between δ 3.0–4.0 ppm .
  • HRMS : Expected [M+H]⁺ for C₁₀H₂₀N₂O₃ is 216.28 Da .

Advanced: How do reaction conditions affect the stability of the hydroxyl group during functionalization?

The C4-hydroxyl group is prone to oxidation or elimination under acidic/alkaline conditions. For example:

  • Acidic conditions (pH < 3) : May lead to dehydration, forming a piperidine-3-ene byproduct.
  • Oxidative environments (e.g., Dess-Martin periodinane) : Risk of over-oxidation to a ketone.
    Mitigation strategies include using mild reagents (e.g., TEMPO/NaOCl for controlled oxidation) or protecting the hydroxyl group with silyl ethers (e.g., TBSCl) before further reactions .

Advanced: What analytical methods resolve contradictions in stereochemical assignments?

Conflicting NOESY or coupling constant data may arise due to conformational flexibility. To resolve this:

  • Variable-temperature NMR : Identifies dynamic rotational barriers in the piperidine ring.
  • DFT calculations : Compare computed ¹³C chemical shifts (e.g., using Gaussian) with experimental data to validate stereochemistry .
  • Circular dichroism (CD) : Detects Cotton effects specific to the (3S,4S) configuration .

Advanced: How does hygroscopicity impact experimental reproducibility, and how is it managed?

The compound’s hygroscopic nature (evidenced by weight gain >2% under 60% humidity) can alter reaction kinetics and purity. Best practices:

  • Storage : Under argon at –20°C in desiccated amber vials .
  • Handling : Use gloveboxes with <10% humidity for moisture-sensitive reactions .
  • Quality control : Karl Fischer titration to monitor water content (<0.5% w/w) .

Advanced: What computational tools predict reactivity in downstream derivatizations?

  • Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., enzymes) to prioritize functionalization sites .
  • *DFT (B3LYP/6-31G)**: Calculates transition-state energies for reactions like amide couplings or oxidations .
  • Machine learning (RDKit) : Predicts solubility and reactivity trends based on structural fingerprints .

Basic: What purification techniques are optimal for isolating high-purity (>98%) material?

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of Boc-protected intermediates .
  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% enantiomeric excess (confirmed by chiral HPLC) .

Advanced: How are stability studies designed to assess degradation under physiological conditions?

  • Forced degradation : Expose to pH 1–9 buffers (37°C, 24 hr) and analyze by LC-MS for hydrolytic byproducts (e.g., piperidine-3,4-diol) .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (typically >150°C) .

Advanced: What strategies address low yields in cross-coupling reactions involving this compound?

Low yields in Buchwald-Hartwig or Suzuki-Miyaura couplings often stem from steric hindrance at C3. Solutions:

  • Ligand screening : Use bulky ligands like XPhos to enhance catalytic activity .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hr) and improves yields by 15–20% .

Advanced: How does the compound’s conformation influence its pharmacological activity?

The (3S,4S) configuration creates a rigid chair conformation, optimizing hydrogen bonding with targets like kinases or GPCRs. MD simulations (AMBER) show that flipping to a boat conformation reduces binding affinity by 50% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate
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tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate

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